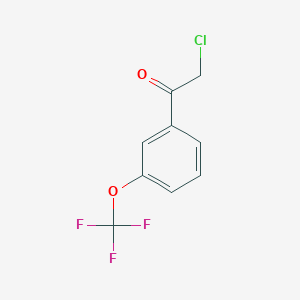
2,2-Difluoro-1-(4-morpholinophenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-1-[4-(morpholin-4-yl)phenyl]ethan-1-one is an organic compound with a unique structure that includes a difluoroethyl ketone and a morpholine ring attached to a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-1-[4-(morpholin-4-yl)phenyl]ethan-1-one typically involves the reaction of 4-(morpholin-4-yl)benzaldehyde with difluoroacetic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Difluoro-1-[4-(morpholin-4-yl)phenyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-1-[4-(morpholin-4-yl)phenyl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific properties.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Wirkmechanismus
The mechanism of action of 2,2-difluoro-1-[4-(morpholin-4-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The difluoroethyl ketone group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The morpholine ring may also contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trifluoro-1-[4-(morpholin-4-yl)phenyl]ethan-1-one: This compound has a trifluoroethyl group instead of a difluoroethyl group, which may affect its reactivity and applications.
2-(2,4-Difluorophenyl)-2-(morpholin-4-yl)ethanamine:
Uniqueness
2,2-Difluoro-1-[4-(morpholin-4-yl)phenyl]ethan-1-one is unique due to its combination of a difluoroethyl ketone and a morpholine ring, which imparts specific chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C12H13F2NO2 |
|---|---|
Molekulargewicht |
241.23 g/mol |
IUPAC-Name |
2,2-difluoro-1-(4-morpholin-4-ylphenyl)ethanone |
InChI |
InChI=1S/C12H13F2NO2/c13-12(14)11(16)9-1-3-10(4-2-9)15-5-7-17-8-6-15/h1-4,12H,5-8H2 |
InChI-Schlüssel |
BJIFIJYVMNOCNW-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![N-cyclopropyl-N-(5-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B13594246.png)


